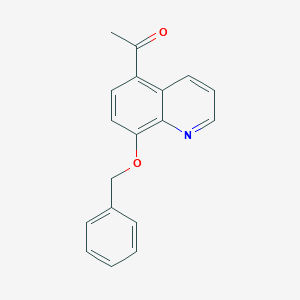

5-乙酰基-8-苄氧基喹啉

描述

5-Acetyl-8-benzyloxyquinoline is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.3 g/mol . The compound is also known by several synonyms, including 5-acetyl-8-benzyloxy-1H-quinolin-2-one .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Acetyl-8-benzyloxyquinoline, has been studied extensively. One method involves the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The reaction between 8-hydroxyquinoline and acetyl/benzoyl chloride in nitrobenzene immediately flocculates as a yellow precipitate . On further addition of Lewis acid, the Friedel-Craft acetylation leads to the formation of acetylated quinolines in good yields .Molecular Structure Analysis

The structure of the compound was confirmed by single crystal X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system .Chemical Reactions Analysis

The synthesized acetylated quinolines undergo a condensation reaction with aromatic aldehydes, leading to 8-hydroxyquinoline chalcones derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.3 g/mol, an XLogP3-AA value of 2.5, one hydrogen bond donor count, and three hydrogen bond acceptor counts . It also has a rotatable bond count of 4 .科学研究应用

Anticancer Activity

Quinoline derivatives, including 5-Acetyl-8-benzyloxyquinoline, have been identified as having significant potential in anticancer treatments. They can interact with various biological targets and interfere with cancer cell proliferation. The compound’s structural similarity to other quinoline-based drugs that are FDA-approved for cancer treatment suggests its utility in this field .

Antioxidant Properties

The quinoline nucleus is known to exhibit antioxidant properties, which are crucial in combating oxidative stress—a condition associated with numerous diseases, including neurodegenerative disorders. Research into 5-Acetyl-8-benzyloxyquinoline could lead to the development of new antioxidants .

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Quinoline derivatives have shown anti-inflammatory effects, and 5-Acetyl-8-benzyloxyquinoline could be a candidate for the development of new anti-inflammatory drugs .

Antimicrobial and Antibacterial Effects

Studies have demonstrated that quinoline compounds can have a broad spectrum of antimicrobial and antibacterial activities. 5-Acetyl-8-benzyloxyquinoline may be effective against various bacterial strains, including drug-resistant ones, making it a valuable research subject in the fight against infectious diseases .

Antituberculosis Potential

Tuberculosis remains a global health challenge, and new drugs are constantly being sought. Quinoline derivatives have been reported to possess antituberculosis activity. The investigation of 5-Acetyl-8-benzyloxyquinoline in this context could contribute to the discovery of novel therapeutic agents .

Antimalarial Applications

Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The structural features of 5-Acetyl-8-benzyloxyquinoline make it a promising candidate for the synthesis of new antimalarial drugs .

作用机制

属性

IUPAC Name |

1-(8-phenylmethoxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIKCNONKHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548264 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-8-(phenylmethoxy)quinoline | |

CAS RN |

26872-48-0 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)